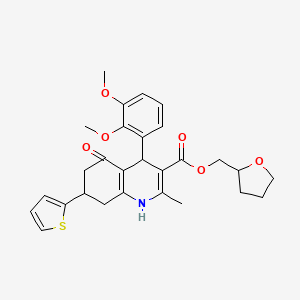
Dimethyl 3-(4-chlorophenyl)-2,2-dicyanocyclopropane-1,1-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DIMETHYL 3-(4-CHLOROPHENYL)-2,2-DICYANO-1,1-CYCLOPROPANEDICARBOXYLATE is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a cyclopropane ring, a chlorophenyl group, and two cyano groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 3-(4-CHLOROPHENYL)-2,2-DICYANO-1,1-CYCLOPROPANEDICARBOXYLATE typically involves the reaction of 4-chlorobenzaldehyde with trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) under a nitrogen atmosphere . This reaction yields the desired compound with a moderate yield.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and reduce production costs. This could include the use of alternative solvents, catalysts, and reaction conditions to improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
DIMETHYL 3-(4-CHLOROPHENYL)-2,2-DICYANO-1,1-CYCLOPROPANEDICARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like DMF or dichloromethane, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
DIMETHYL 3-(4-CHLOROPHENYL)-2,2-DICYANO-1,1-CYCLOPROPANEDICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research has explored its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of DIMETHYL 3-(4-CHLOROPHENYL)-2,2-DICYANO-1,1-CYCLOPROPANEDICARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, its derivatives have been shown to inhibit the proliferation of cancer cells by interfering with histone deacetylase (HDAC) activity . This inhibition leads to changes in gene expression and induces apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other cyclopropane derivatives and chlorophenyl-containing molecules. Examples are:
- Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate
- 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropionic acid methyl ester
Uniqueness
DIMETHYL 3-(4-CHLOROPHENYL)-2,2-DICYANO-1,1-CYCLOPROPANEDICARBOXYLATE is unique due to its combination of a cyclopropane ring, chlorophenyl group, and two cyano groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C15H11ClN2O4 |
|---|---|
Peso molecular |
318.71 g/mol |
Nombre IUPAC |
dimethyl 3-(4-chlorophenyl)-2,2-dicyanocyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C15H11ClN2O4/c1-21-12(19)15(13(20)22-2)11(14(15,7-17)8-18)9-3-5-10(16)6-4-9/h3-6,11H,1-2H3 |
Clave InChI |
XLDDVRNKKDXEQE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(C(C1(C#N)C#N)C2=CC=C(C=C2)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-tert-butyl-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}benzamide](/img/structure/B14947157.png)
![2-{(5E)-5-[4-(2-amino-2-oxoethoxy)-3-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B14947164.png)
![Ethyl 4-[({1-benzyl-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B14947171.png)
![(2E)-N-(4-bromophenyl)-2-{[(1E)-2-(naphthalen-2-yl)prop-1-en-1-yl]imino}-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B14947175.png)
![N-{3-[bis(2-methylpropyl)amino]-2-hydroxypropyl}-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B14947177.png)


![1-Cyclopentyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B14947199.png)
![Ethyl 4-[({1-(4-methoxyphenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B14947206.png)
![1-methyl-3'-[2-(methylsulfanyl)ethyl]-5'-(propan-2-yl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B14947210.png)
![2-({[4-amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)-6,7-dimethoxy-3-phenylquinazolin-4(3H)-one](/img/structure/B14947217.png)

![2-[(5-Chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]propanoic acid](/img/structure/B14947222.png)

